molecular formula C9H12O4 B8733158 (4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate

Cat. No.: B8733158
M. Wt: 184.19 g/mol
InChI Key: ICMBTQSRUNSRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate is a chemical compound that belongs to the class of acrylic acid esters. This compound is characterized by the presence of an acrylic acid moiety esterified with a 2-oxo-4,4-dimethyltetrahydrofuran-3-yl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester typically involves the esterification of acrylic acid with 2-oxo-4,4-dimethyltetrahydrofuran-3-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.

Mechanism of Action

The mechanism of action of acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acrylic acid and 2-oxo-4,4-dimethyltetrahydrofuran-3-ol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid methyl ester: Similar in structure but with a methyl group instead of the 2-oxo-4,4-dimethyltetrahydrofuran-3-yl group.

    Acrylic acid ethyl ester: Contains an ethyl group instead of the tetrahydrofuran moiety.

    Acrylic acid 2-oxo-tetrahydrofuran-3-yl ester: Lacks the dimethyl substitution on the tetrahydrofuran ring.

Uniqueness

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate is unique due to the presence of the 2-oxo-4,4-dimethyltetrahydrofuran-3-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate

InChI

InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3

InChI Key

ICMBTQSRUNSRKI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1OC(=O)C=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acrylic acid 4,4-dimethyl-2-oxo-tetrahydro-furan-3-yl ester (R) was prepared in the following manner: 3-(S)-Hydroxy-4,4-dimethyl-dihydro-furan-2-one (2.60 g, 20 mmol) and diisopropylethylamine (5.2 mL, 30 mmol) in dichloromethane (25 mL) was cooled to −10° C. and treated dropwise with acryloyl chloride (2.03 mL, 25 mmol) and stirred for 2 h. 1M HCl (20 mL) was added and the organic layer was washed with sodium bicarbonate and water. The organic layer was dried over sodium sulfate, filtered and concentrated. Flash chromatography (10-40% EtOAc, hexanes) afforded 2.09 g (57% yield) of the desired acrylic acid 4,4-dimethyl-2-oxo-tetrahydro-furan-3-yl ester (R) as a clear oil. This substrate was used to prepare the acid chloride of (1R)-4-methyl-cyclohex-3-enecarboxylic acid analogous to the procedure described in Scheme 15 and Scheme 16.
Quantity
2.6 g
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reactant
Reaction Step One
Quantity
5.2 mL
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reactant
Reaction Step One
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25 mL
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solvent
Reaction Step One
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2.03 mL
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reactant
Reaction Step Two
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Quantity
20 mL
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reactant
Reaction Step Three
[Compound]
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hexanes
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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